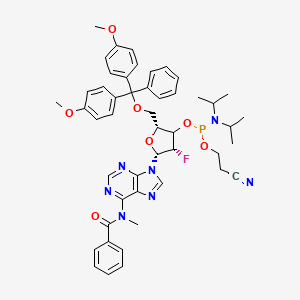
Protein LMWP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein Low Molecular Weight Protamine (LMWP) is a cell-penetrating peptide known for its ability to inhibit vascular endothelial growth factor (VEGF). This compound has shown significant potential in cancer research due to its tumor growth inhibitory properties .
Métodos De Preparación
Protein Low Molecular Weight Protamine (LMWP) can be prepared through enzymatic digestion of protamine. The process involves the use of protease enzymes such as thermolysin to break down native protamine into smaller peptide fragments. These fragments are then fractionated using heparin affinity chromatography to isolate the desired low molecular weight peptides . Industrial production methods may involve large-scale enzymatic digestion and purification processes to obtain high yields of Protein Low Molecular Weight Protamine (LMWP).
Análisis De Reacciones Químicas
Protein Low Molecular Weight Protamine (LMWP) undergoes various chemical reactions, including oxidation and deamidation. Oxidation of methionine and deamidation of asparagine and glutamine are common modifications observed in this compound . These reactions typically occur under specific conditions, such as the presence of oxidizing agents or changes in pH. The major products formed from these reactions include oxidized methionine and deamidated asparagine and glutamine residues.
Aplicaciones Científicas De Investigación
Protein Low Molecular Weight Protamine (LMWP) has a wide range of scientific research applications:
Mecanismo De Acción
Protein Low Molecular Weight Protamine (LMWP) exerts its effects primarily by inhibiting vascular endothelial growth factor (VEGF). This inhibition disrupts the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels that supply nutrients to tumors . The molecular targets of Protein Low Molecular Weight Protamine (LMWP) include VEGF receptors on the surface of endothelial cells. By binding to these receptors, Protein Low Molecular Weight Protamine (LMWP) blocks the interaction between VEGF and its receptors, leading to reduced angiogenesis and tumor growth.
Comparación Con Compuestos Similares
Protein Low Molecular Weight Protamine (LMWP) is unique in its ability to penetrate cells and inhibit vascular endothelial growth factor (VEGF). Similar compounds include:
High Molecular Weight Protamine: Unlike Protein Low Molecular Weight Protamine (LMWP), high molecular weight protamine has a larger molecular size and may not penetrate cells as effectively.
Other Cell-Penetrating Peptides: Compounds such as TAT peptide and penetratin also exhibit cell-penetrating properties but may differ in their specific targets and mechanisms of action.
Propiedades
Fórmula molecular |
C72H142N44O16 |
|---|---|
Peso molecular |
1880.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C72H142N44O16/c1-36(2)50(73)61(130)116-47(35-117)60(129)114-44(20-10-30-101-70(88)89)58(127)112-43(19-9-29-100-69(86)87)57(126)111-42(18-8-28-99-68(84)85)56(125)110-41(17-7-27-98-67(82)83)55(124)109-39(15-5-25-96-65(78)79)53(122)107-37(13-3-23-94-63(74)75)51(120)105-33-48(118)104-34-49(119)106-38(14-4-24-95-64(76)77)52(121)108-40(16-6-26-97-66(80)81)54(123)113-45(21-11-31-102-71(90)91)59(128)115-46(62(131)132)22-12-32-103-72(92)93/h36-47,50,117H,3-35,73H2,1-2H3,(H,104,118)(H,105,120)(H,106,119)(H,107,122)(H,108,121)(H,109,124)(H,110,125)(H,111,126)(H,112,127)(H,113,123)(H,114,129)(H,115,128)(H,116,130)(H,131,132)(H4,74,75,94)(H4,76,77,95)(H4,78,79,96)(H4,80,81,97)(H4,82,83,98)(H4,84,85,99)(H4,86,87,100)(H4,88,89,101)(H4,90,91,102)(H4,92,93,103)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |
Clave InChI |
FWRMIKOOULRPHT-YELFBIFOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)












